molecular formula C14H17F4NO2 B10948386 N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No.: B10948386
M. Wt: 307.28 g/mol
InChI Key: CSJFGVFLBHXXFD-UHFFFAOYSA-N
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Description

N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide: is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzamide core with a propyl group and a tetrafluoropropoxy substituent, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves the reaction of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid with propylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide stands out due to its specific combination of a propyl group and a tetrafluoropropoxy substituent, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C14H17F4NO2

Molecular Weight

307.28 g/mol

IUPAC Name

N-propyl-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C14H17F4NO2/c1-2-7-19-12(20)11-5-3-10(4-6-11)8-21-9-14(17,18)13(15)16/h3-6,13H,2,7-9H2,1H3,(H,19,20)

InChI Key

CSJFGVFLBHXXFD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)COCC(C(F)F)(F)F

Origin of Product

United States

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